molecular formula C36H44Br2N2O2 B1457698 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline CAS No. 565228-31-1

2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline

Cat. No.: B1457698
CAS No.: 565228-31-1
M. Wt: 696.6 g/mol
InChI Key: FEVJTZANZCULRJ-UHFFFAOYSA-N
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Description

2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline is a useful research compound. Its molecular formula is C36H44Br2N2O2 and its molecular weight is 696.6 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with low band-gap polymer semiconductor materials, promoting good solubility in organic solvents . These interactions are crucial for the synthesis of high-performance polymer solar cells and other optoelectronic devices.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in promoting solubility and stability in organic solvents is essential for its application in organic photovoltaics and polymer solar cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with low band-gap polymer semiconductor materials, enhancing their performance in optoelectronic devices .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions are essential for the compound’s role in promoting solubility and stability in organic solvents .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its effectiveness in biochemical reactions .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, enhancing its role in promoting solubility and stability in organic solvents .

Properties

IUPAC Name

5,8-dibromo-2,3-bis(3-octoxyphenyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44Br2N2O2/c1-3-5-7-9-11-13-23-41-29-19-15-17-27(25-29)33-34(40-36-32(38)22-21-31(37)35(36)39-33)28-18-16-20-30(26-28)42-24-14-12-10-8-6-4-2/h15-22,25-26H,3-14,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVJTZANZCULRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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